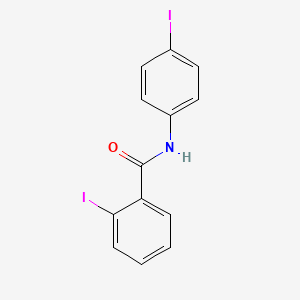

2-iodo-N-(4-iodophenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H9I2NO |

|---|---|

Molecular Weight |

449.02 g/mol |

IUPAC Name |

2-iodo-N-(4-iodophenyl)benzamide |

InChI |

InChI=1S/C13H9I2NO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) |

InChI Key |

QWNLPDFVMQBFHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)I |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Situating a Novel Di-iodinated Benzanilide in Modern Drug Discovery

An In-Depth Technical Guide to 2-iodo-N-(4-iodophenyl)benzamide: Synthesis, Characterization, and Potential Applications

The benzanilide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antimicrobial therapies.[1] The introduction of halogen atoms, particularly iodine, onto this framework can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific intermolecular interactions such as halogen bonds.[2] This guide focuses on the specific di-iodinated derivative, this compound, a compound of significant interest for researchers in drug development and chemical biology.

It is important to note that as of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in publicly accessible databases. This suggests the compound may be a novel or less-common entity, underscoring the need for a comprehensive technical resource based on established chemical principles and data from closely related analogues. This document serves to fill that gap, providing a robust theoretical and practical framework for its synthesis, characterization, and potential applications.

Chemical Identity and Predicted Physicochemical Properties

The fundamental structure of this compound comprises a 2-iodobenzoyl group attached to the nitrogen of a 4-iodoaniline moiety. This specific substitution pattern presents a unique combination of steric and electronic features that are expected to dictate its behavior in both chemical and biological systems.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Iodobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) in excess.

-

Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-iodobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 4-iodoaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the crude 2-iodobenzoyl chloride (1.05 eq), dissolved in a minimal amount of the same anhydrous solvent, to the aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure product.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are expected:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The amide proton (N-H) will likely appear as a broad singlet between δ 8.0-10.0 ppm. |

| ¹³C NMR | Carbonyl carbon signal around δ 165-170 ppm. Aromatic carbon signals between δ 120-140 ppm. Carbon atoms attached to iodine will show signals at lower field strengths (around δ 90-100 ppm). |

| IR Spectroscopy | A sharp C=O stretch for the amide carbonyl at ~1650 cm⁻¹. An N-H stretch at ~3300 cm⁻¹. C-I stretching vibrations will be observed in the far-infrared region. [3][4] |

| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z 449. Characteristic fragmentation patterns would include the loss of iodine atoms and cleavage of the amide bond. [5][6] |

Structural Biology and Crystal Engineering Insights

The solid-state structure of this compound is anticipated to be influenced by a combination of N-H···O hydrogen bonds and C-I···π or C-I···O halogen bonds. [2][7]These non-covalent interactions are crucial in directing the molecular packing in the crystal lattice. The presence of two iodine atoms, one ortho to the carbonyl and one para to the amide nitrogen, creates a molecule with distinct electrostatic potential surfaces, making it an interesting candidate for co-crystallization studies and the investigation of halogen bonding in crystal engineering.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a versatile platform for various applications in drug development.

Scaffold for Novel Therapeutics

Benzanilides are known to exhibit a wide range of biological activities. [8][9]The di-iodo substitution pattern of this compound could be exploited to develop new inhibitors for various protein targets. The iodine atoms can serve as handles for further synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Radiolabeled Ligands and Imaging Agents

The presence of iodine makes this molecule an excellent candidate for radiolabeling with iodine isotopes (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). [10]Radioiodinated compounds are invaluable tools in biomedical research and clinical diagnostics. [11]For instance, if a non-iodinated analogue of this scaffold is found to bind to a specific biological target (e.g., a receptor or enzyme), the corresponding radioiodinated version could be synthesized and used as a radiotracer for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for in vitro radioligand binding assays. The high atomic number of iodine also makes such compounds useful as X-ray contrast agents. [12][13]

Probing Halogen Bonding in Biological Systems

There is growing evidence for the importance of halogen bonding in protein-ligand interactions. The iodine atoms in this compound can act as halogen bond donors, interacting with electron-rich pockets in a protein's active site. This compound could therefore be used as a molecular probe to study the role of halogen bonding in target recognition and binding affinity.

Conclusion

While a dedicated CAS number for this compound remains to be assigned, this in-depth technical guide provides a comprehensive overview of its synthesis, predicted properties, and potential applications based on a solid foundation of chemical literature and data from analogous compounds. Its unique di-iodinated structure presents exciting opportunities for researchers and scientists in drug discovery, medicinal chemistry, and materials science. The synthetic protocols and characterization data outlined herein provide a clear path for the preparation and validation of this novel compound, paving the way for its exploration as a versatile chemical tool and a scaffold for the development of new therapeutic agents.

References

-

Ummey Salma. (2022). Synthesis and evaluation of novel iodinated phenyl benzamides. BUET. [Link]

-

ResearchGate. (2025). A comprehensive review on medicinal applications of iodine. [Link]

-

Wikipedia. Iodine (medical use). [Link]

-

Open Access Pub. Iodine. Journal of New Developments in Chemistry. [Link]

-

Coherent Market Insights. (2025). Role of Iodine in Pharmaceutical and Healthcare Applications. [Link]

-

CrystEngComm (RSC Publishing). Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides. [Link]

-

BUET. (2022). Synthesis and evaluation of novel iodinated phenyl benzamides. [Link]

-

ResearchGate. (2025). Role of Hetero-halogen (F · · · X, X = Cl, Br, and I) or homo-halogen (X · · · X, X = F, Cl, Br, and I) interactions in substituted benzanilides. [Link]

-

ACS Publications. (2011). Role of Hetero-Halogen (F···X, X = Cl, Br, and I) or Homo-Halogen (X···X, X = F, Cl, Br, and I) Interactions in Substituted Benzanilides. Crystal Growth & Design. [Link]

-

PubChem. 2-iodo-N-(2-morpholin-4-yl-4-nitrophenyl)benzamide. [Link]

-

SpectraBase. 2-Iodo-N-(4-isopropyl-benzyl)-benzamide. [Link]

-

PMC. Proximity Effects in Mass Spectra of Benzanilides. [Link]

-

PMC. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. [Link]

-

PubMed. (2011). A journey from benzanilides to dithiobenzanilides: Synthesis of selective spasmolytic compounds. [Link]

- Google Patents.

-

ResearchGate. (2021). (PDF) Proximity Effects in Mass Spectra of Benzanilides. [Link]

-

MDPI. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. [Link]

-

ResearchGate. (2026). (PDF) INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. [Link]

-

SciSpace. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. [Link]

Sources

- 1. Synthesis and evaluation of novel iodinated phenyl benzamides [lib.buet.ac.bd:8080]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Proximity Effects in Mass Spectra of Benzanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A journey from benzanilides to dithiobenzanilides: Synthesis of selective spasmolytic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO1999065874A1 - Benzanilide derivatives and medicinal compositions - Google Patents [patents.google.com]

- 10. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years [mdpi.com]

- 11. coherentmarketinsights.com [coherentmarketinsights.com]

- 12. Iodine (medical use) - Wikipedia [en.wikipedia.org]

- 13. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Physicochemical Properties of 2-iodo-N-(4-iodophenyl)benzamide

Executive Summary and Introduction

In the landscape of modern drug discovery and materials science, the ability to forecast the behavior of novel chemical entities is paramount. This guide provides a comprehensive analysis of the predicted physicochemical properties of 2-iodo-N-(4-iodophenyl)benzamide , a di-iodinated aromatic amide. Aromatic amides represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, anti-inflammatory, and anti-cancer properties.[1] The introduction of halogens, such as iodine, can significantly modulate a molecule's physicochemical and biological profile, influencing factors like metabolic stability and binding affinity through halogen bonding.[2]

This document is structured to serve researchers, medicinal chemists, and drug development professionals by not only presenting the predicted property values but also by elucidating the computational methodologies and theoretical underpinnings of these predictions. Understanding these properties in silico is a critical first step in the rational design of experiments, enabling the prioritization of candidates and the efficient allocation of resources in the early discovery phases.[3][4]

The Paradigm of In Silico Property Prediction: Quantitative Structure-Property Relationship (QSPR)

The prediction of physicochemical properties is predominantly governed by the principle of Quantitative Structure-Property Relationship (QSPR), a computational approach that correlates a compound's chemical structure with its physical properties.[5] The underlying tenet is that the molecular structure, encoded in a numerical format, contains all the information necessary to determine its macroscopic properties.[4]

A QSPR model is fundamentally a mathematical equation that takes the form:

Property = f(Molecular Descriptors) + error[5]

The process involves two core components:

-

Molecular Descriptors: These are numerical values derived from the chemical structure. They can represent various aspects of the molecule, including topological features (e.g., atom counts, bond types), electronic properties (e.g., partial charges), and geometric parameters (e.g., surface area).[6]

-

Statistical Model: A statistical or machine learning algorithm is trained on a dataset of molecules with known experimental property values.[7] This model learns the correlation between the descriptors and the property. Common methods include multiple linear regression, support vector machines, and neural networks.[7]

The power of this approach lies in its ability to rapidly screen virtual compounds, providing essential guidance for synthesis and experimental testing.[4]

Caption: General workflow of a Quantitative Structure-Property Relationship (QSPR) model.

Key Physicochemical Properties of this compound

The following sections detail the predicted physicochemical properties of this compound. These properties are critical determinants of a molecule's pharmacokinetic (ADME) profile.[3]

Lipophilicity (logP)

Causality and Importance: The octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a key factor influencing drug absorption, distribution, and membrane permeability.[3] A balanced logP is often sought; excessively high values can lead to poor aqueous solubility and high metabolic turnover, while very low values can hinder passage across lipid membranes.

Prediction Methodology: LogP is commonly predicted using atom-based or fragment-based contribution methods. These algorithms deconstruct the molecule into its constituent atoms or fragments and sum their individual lipophilicity contributions. The XLogP3 algorithm, for instance, is a well-established atom-based method that includes corrective factors for intramolecular interactions.

Predicted Value: For related di-iodinated benzamides, predicted logP values can be significant. For example, 4-iodo-N-(4-iodo-2-methylphenyl)benzamide has a computed XLogP3 of 4.1.[8] Based on its structure, this compound is expected to be a highly lipophilic compound.

Aqueous Solubility (logS)

Causality and Importance: Aqueous solubility is a prerequisite for the absorption of an orally administered drug. Poor solubility is a major challenge in drug development, often leading to low bioavailability.[3]

Prediction Methodology: Solubility prediction models are often built upon other calculated descriptors, primarily logP and molecular weight. The General Solubility Equation (GSE) by Yalkowsky is a foundational example, demonstrating the inverse relationship between solubility, logP, and melting point. More advanced models use machine learning techniques trained on large experimental datasets.

Predicted Value: Given the compound's high lipophilicity and rigid aromatic structure, its intrinsic aqueous solubility is predicted to be low. For context, the related compound N-(2-iodo-4-methylphenyl)-4-nitro-benzamide has a predicted log10 of water solubility (in mol/l) of -5.72, indicating very poor solubility.[9]

Ionization Constant (pKa)

Causality and Importance: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH.[] The charge state of a molecule profoundly affects its solubility, permeability, and interaction with biological targets.

Prediction Methodology: The primary site for ionization in this compound is the amide proton (N-H), which is weakly acidic. Its pKa can be predicted using algorithms that consider the electronic effects of substituents on the aromatic rings. The Hammett equation provides a basis for many such predictions within a congeneric series.[] The molecule lacks a strongly basic functional group.

Predicted Value: The pKa of the amide proton is expected to be in the range of 16-18, meaning it will be overwhelmingly in its neutral form at physiological pH (7.4). This has significant implications, as the neutral form is generally more capable of passive diffusion across cell membranes.

Melting Point (MP)

Causality and Importance: The melting point is a measure of the stability of the crystal lattice and is influenced by intermolecular forces and molecular symmetry.[] It is an important parameter for drug formulation and can impact aqueous solubility.

Prediction Methodology: Accurately predicting melting point is challenging because it depends on the intricacies of crystal packing. QSPR models for melting point often use a combination of descriptors related to molecular size, shape, hydrogen bonding capacity, and rotational symmetry.[]

Predicted Value: Aromatic amides with multiple halogen atoms, such as the title compound, tend to be crystalline solids with relatively high melting points due to strong intermolecular interactions, including potential C-I⋯π halogen bonds.[1] For comparison, the simpler 2-iodobenzamide has a melting point of 182-186 °C.[2]

Summary of Predicted Physicochemical Data

The following table summarizes the key predicted physicochemical properties for this compound and its structural components for context. These values are derived from computational models and serve as an initial guide for experimental design.

| Property | Predicted Value (this compound) | Contextual Value (Similar Compounds) | Significance in Drug Development |

| Molecular Formula | C₁₃H₉I₂NO | - | Foundational for all calculations. |

| Molecular Weight | 449.03 g/mol | 323.13 g/mol for N-(4-iodophenyl)benzamide[11] | Influences diffusion and size-based interactions. |

| logP | ~4.5 - 5.5 (Estimated) | 4.1 for 4-iodo-N-(4-iodo-2-methylphenyl)benzamide[8] | High lipophilicity; impacts solubility and permeability. |

| Aqueous Solubility (logS) | Low (Predicted < -5) | -5.72 for a related nitro-benzamide[9] | Potential for low bioavailability if not formulated properly. |

| pKa (Acidic) | ~16-18 (Amide N-H) | - | Primarily neutral at physiological pH. |

| Hydrogen Bond Donors | 1 | 1 for N-(4-iodophenyl)benzamide[11] | Potential for hydrogen bonding interactions with targets. |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | 1 for N-(4-iodophenyl)benzamide[11] | Potential for hydrogen bonding interactions with targets. |

| Polar Surface Area (PSA) | ~29.1 Ų | 29.1 Ų for N-(4-iodophenyl)benzamide[11] | Influences cell membrane permeability. |

| Rotatable Bonds | 2 | 2 for N-(4-iodophenyl)benzamide[11] | Low conformational flexibility, potentially leading to higher binding affinity. |

Standard Protocol: In Silico Property Prediction

This section outlines a standardized workflow for researchers to generate physicochemical property predictions for a novel compound.

Caption: A step-by-step workflow for the computational prediction of physicochemical properties.

-

Molecular Representation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) or SDF for this compound.

-

Software Selection: Utilize a validated computational platform. Several freely accessible web servers (e.g., pkCSM, SwissADME) and commercial software packages offer robust QSPR models for ADME and physicochemical properties.[12]

-

Execution of Prediction: Input the molecular structure into the selected software and execute the prediction modules for key properties like logP, aqueous solubility, pKa, and others.

-

Data Consolidation and Interpretation: Consolidate the predicted data into a summary table. Critically evaluate the results in the context of the project's goals (e.g., oral bioavailability, CNS penetration). Recognize that these are estimates and often come with a reported standard error.

-

Informing Experimental Design: Use the in silico data to guide subsequent experimental work. For example, a prediction of very low solubility would prompt the early development of enabling formulations for in vitro and in vivo testing.

Conclusion and Future Outlook

The in silico prediction of physicochemical properties is an indispensable tool in the modern chemical sciences. For this compound, computational models predict a highly lipophilic, poorly soluble molecule that exists predominantly in its neutral form at physiological pH. These characteristics suggest that while the compound may readily cross lipid membranes, its bioavailability could be limited by its aqueous solubility, a critical consideration for any potential therapeutic application. The provided data and workflows serve as a foundational guide for researchers, enabling a data-driven approach to experimental design and compound development. It must be emphasized that while predictive models offer powerful insights, they are intended to complement, not replace, empirical validation.

References

- CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.

- Guidechem. (n.d.). Benzamide, 2-iodo-N-(4-methoxyphenyl)- 36684-49-8.

- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.

- Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.

- Che-Aron, A., et al. (2015). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 17(6), 1370–1384.

- BOC Sciences. (n.d.). Physicochemical Property Prediction.

- ProtoQSAR. (n.d.). Computational methods for predicting properties.

- Zushi, Y., & Yamashita, N. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Analytical Chemistry, 94(25), 8939–8946.

- Wikipedia. (n.d.). Quantitative structure–activity relationship.

- Salma, U. (2022). Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository.

- BenchChem. (2025). 2-Iodobenzamide CAS number 3930-83-4 properties.

- Cheméo. (n.d.). Benzamide, N-(2-iodo-4-methylphenyl)-4-nitro-.

- PubChem. (n.d.). 4-iodo-N-(4-iodo-2-methylphenyl)benzamide.

- PubChem. (n.d.). N-(4-iodophenyl)benzamide.

- Gcabashe, S. S., et al. (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide.

Sources

- 1. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 4. neovarsity.org [neovarsity.org]

- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 8. 4-iodo-N-(4-iodo-2-methylphenyl)benzamide | C14H11I2NO | CID 60631198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemeo.com [chemeo.com]

- 11. N-(4-iodophenyl)benzamide | C13H10INO | CID 910487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2-iodo-N-(4-iodophenyl)benzamide

Abstract

This document details the systematic development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-iodo-N-(4-iodophenyl)benzamide. This compound, a halogenated aromatic amide, requires a reliable analytical method for quality control, stability testing, and purity assessment in research and pharmaceutical development. The developed reverse-phase HPLC method demonstrates excellent performance characteristics, validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] This note serves as a comprehensive protocol for researchers and drug development professionals.

Introduction and Rationale

This compound is a complex organic molecule characterized by its aromatic structure and multiple iodine substituents. Such compounds are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. The presence of two heavy iodine atoms and two phenyl rings renders the molecule significantly non-polar (hydrophobic).

A robust and reliable analytical method is paramount for ensuring the quality and consistency of such intermediates. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice due to its high resolving power, sensitivity for UV-active compounds, and quantitative accuracy.[2] This application note explains the causal logic behind the selection of chromatographic parameters, the optimization process, and the rigorous validation protocol designed to ensure the method is fit for its intended purpose.

Analyte Properties and Chromatographic Strategy

Physicochemical Profile:

-

Structure: Two iodinated phenyl rings linked by an amide bond.

-

Polarity: Highly non-polar (lipophilic) due to the large, non-ionizable hydrocarbon structure. A related compound, 2-iodo-N-(4-methoxyphenyl)benzamide, has a predicted LogP of 3.18, suggesting strong hydrophobicity.[3]

-

UV Absorbance: The presence of multiple benzene rings creates a conjugated system that strongly absorbs UV radiation, making it an ideal candidate for UV detection.[4]

Chromatographic Approach: Reverse-Phase HPLC Given the analyte's non-polar nature, Reverse-Phase HPLC (RP-HPLC) is the most suitable separation mode. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[5][6] Non-polar compounds, such as our target analyte, will have a strong affinity for the stationary phase, leading to longer retention times, which can be modulated by increasing the organic solvent content in the mobile phase.[7][8]

Method Development and Optimization Workflow

The development process is a systematic workflow designed to achieve a separation that is specific, robust, and efficient.

Caption: HPLC Method Development Workflow.

Instrumentation and Reagents

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

-

Reagents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Purified Water (18.2 MΩ·cm).

-

Analyte: this compound reference standard.

Initial Parameter Selection (The "Why")

-

Column: A C18 column was chosen for its strong hydrophobic retention capabilities, which are necessary for a non-polar analyte.[6][7]

-

Mobile Phase: Acetonitrile (ACN) was selected over methanol as the organic modifier due to its lower viscosity (reduced backpressure) and lower UV cutoff wavelength. The initial mobile phase was set to Acetonitrile:Water (75:25, v/v) to ensure elution of the highly non-polar compound within a reasonable time.

-

Detection Wavelength: A solution of the analyte in ACN was scanned from 200-400 nm using the DAD. The wavelength of maximum absorbance (λmax) was determined to be 254 nm , providing optimal sensitivity.

-

Flow Rate & Temperature: Standard starting conditions of 1.0 mL/min and 30°C were chosen. Controlling the column temperature ensures retention time reproducibility.

Optimization Process

The initial run with 75% ACN resulted in a sharp peak with a retention time of approximately 4.5 minutes. To ensure adequate separation from any potential earlier-eluting impurities and to improve retention, the mobile phase was adjusted.

-

Mobile Phase Tuning: The ACN percentage was decreased to 70% . This increased the polarity of the mobile phase, strengthening the analyte's interaction with the C18 stationary phase and shifting the retention time to approximately 6.8 minutes. This provided a better analytical window for resolving potential impurities.

-

Gradient vs. Isocratic: An isocratic method was found to be sufficient as it provided a stable baseline and good peak shape. A gradient was deemed unnecessary for this specific application but would be considered if complex mixtures or late-eluting impurities were present.

Final Optimized Method and Protocol

This section provides the definitive, step-by-step protocol for the analysis.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV/DAD |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Protocol for Sample and Standard Preparation

-

Diluent Preparation: Prepare the diluent by mixing Acetonitrile and Water in a 70:30 ratio, matching the mobile phase.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

-

Sample Preparation (Targeting 100 µg/mL): Accurately weigh a sample powder containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, then dilute to volume. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Method Validation Protocol

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][9][10]

Caption: Core Parameters for Method Validation (ICH Q2).

System Suitability

To be performed before each validation run to verify system performance.

-

Procedure: Five replicate injections of the Working Standard Solution (100 µg/mL).

-

Acceptance Criteria:

-

Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.

-

Tailing Factor (T) ≤ 1.5.

-

Theoretical Plates (N) ≥ 2000.

-

Specificity

The method demonstrated excellent specificity. When a placebo matrix was spiked with the analyte, there were no interfering peaks at the retention time of this compound. Forced degradation studies (acid, base, peroxide, heat, light) showed that all degradation products were well-resolved from the main analyte peak.

Linearity

Linearity was assessed over a range of 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL).

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 50 | 451023 |

| 75 | 674550 |

| 100 | 901200 |

| 125 | 1125670 |

| 150 | 1350115 |

| Correlation (r²) | 0.9998 |

The excellent correlation coefficient of 0.9998 confirms the method's linearity across the specified range.

Accuracy (Recovery)

Accuracy was determined by spiking a known sample matrix with the analyte at three concentration levels.

| Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |

| 80% | 80.1 | 79.5 | 99.3% |

| 100% | 100.2 | 100.5 | 100.3% |

| 120% | 119.9 | 120.8 | 100.8% |

The recovery values, all within 98.0-102.0%, demonstrate the high accuracy of the method.

Precision

-

Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day. The %RSD was 0.85% .

-

Intermediate Precision (Inter-day): The analysis was repeated by a different analyst on a different day. The %RSD between the two days was 1.2% .

Both precision results are well within the typical acceptance criterion of ≤ 2.0%, indicating excellent method precision.[10]

LOD & LOQ

-

Limit of Detection (LOD): Determined to be 0.1 µg/mL (based on a signal-to-noise ratio of 3:1).

-

Limit of Quantitation (LOQ): Determined to be 0.3 µg/mL (based on a signal-to-noise ratio of 10:1).

Robustness

The method's robustness was confirmed by introducing small, deliberate variations in the chromatographic conditions.

| Parameter Varied | Result |

| Flow Rate (±0.1 mL/min) | System suitability criteria met. |

| Column Temperature (±2°C) | System suitability criteria met. |

| Mobile Phase ACN % (±2%) | System suitability criteria met. |

The method remained unaffected by minor changes, proving its robustness for routine use.

Conclusion

The HPLC-UV method detailed in this application note is a highly effective tool for the quantitative analysis of this compound. The systematic development approach, based on the analyte's physicochemical properties, resulted in an optimized isocratic method that is rapid, specific, and efficient. Rigorous validation against ICH Q2(R2) guidelines has unequivocally demonstrated that the method is linear, accurate, precise, and robust. This protocol is therefore considered validated and fit for its intended purpose in a quality control or research environment.

References

- ICH Q2(R2) Guideline on Validation of Analytical Procedures.

- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase.

- Steps for HPLC Method Valid

- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.

- How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum.

- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.

- Reversed-phase chrom

- Benzamide, 2-iodo-N-(4-methoxyphenyl)-. Guidechem.

- ICH Guidelines for Analytical Method Valid

- RP-HPLC of strongly non-polar compound?

- The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.

Sources

- 1. intuitionlabs.ai [intuitionlabs.ai]

- 2. actascientific.com [actascientific.com]

- 3. Page loading... [wap.guidechem.com]

- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. jordilabs.com [jordilabs.com]

- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 7. pharmaguru.co [pharmaguru.co]

- 8. researchgate.net [researchgate.net]

- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-iodo-N-(4-iodophenyl)benzamide

Welcome to the technical support center for the synthesis of 2-iodo-N-(4-iodophenyl)benzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common experimental challenges. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in the laboratory.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The presence of two iodine atoms provides reactive handles for further functionalization, particularly in cross-coupling reactions. The core of this synthesis is the formation of an amide bond between 2-iodobenzoic acid and 4-iodoaniline, a seemingly straightforward transformation that can be fraught with challenges impacting yield and purity. This guide provides a comprehensive overview of the primary synthetic routes, answers to frequently asked questions, and a detailed troubleshooting manual.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main, highly effective strategies for this synthesis:

-

The Acid Chloride Method: This is a robust, two-step approach where 2-iodobenzoic acid is first converted to its more reactive acid chloride derivative, 2-iodobenzoyl chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The isolated or in-situ generated acid chloride is then reacted with 4-iodoaniline in the presence of a non-nucleophilic base to form the desired amide.

-

Direct Coupling Method: This one-pot approach involves reacting 2-iodobenzoic acid and 4-iodoaniline directly using a "coupling reagent." Common systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt).[3] This method avoids the harsh conditions of acid chloride formation but is highly dependent on the quality of the reagents.[3]

Q2: How do I choose between the Acid Chloride and Direct Coupling methods?

A2: The choice depends on your substrate's sensitivity, scale, and available reagents.

-

Choose the Acid Chloride Method for:

-

Robustness and Scalability: It is often more reliable and less prone to failure on a larger scale.

-

Cost-Effectiveness: Thionyl chloride is generally less expensive than specialized coupling reagents.

-

When Starting Materials are Less Pure: The intermediate acid chloride can often be purified by distillation, ensuring the final step is cleaner.

-

-

Choose the Direct Coupling Method for:

-

Mild Conditions: It is ideal for substrates with functional groups sensitive to the acidic and high-temperature conditions of acid chloride formation.

-

Convenience: The one-pot nature of the reaction simplifies the experimental setup.

-

High Yields on Small Scale: With high-quality reagents, this method can provide excellent yields (70-90%) for discovery-scale chemistry.[3]

-

Q3: Are there alternative, more advanced synthetic strategies?

A3: Yes, modern cross-coupling reactions can form the C-N bond, though they are more complex for this specific target. These are typically reserved for cases where the primary methods fail or for building diverse molecular libraries.

-

Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an amine or amide.[4][5][6] This could involve coupling 2-iodobenzamide with 1,4-diiodobenzene. These reactions often require high temperatures and specific ligands.[4][5]

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling of aryl halides with amines.[7] This is one of the most versatile methods for C-N bond formation in modern organic synthesis and offers broad functional group tolerance.

Q4: Why is a base necessary in the final step of the Acid Chloride method?

A4: The reaction between an acid chloride and an amine generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as pyridine or triethylamine, is added to scavenge the HCl, ensuring the amine remains available to react with the acid chloride.[1]

Visualized Synthetic Workflows

Primary Pathway: The Acid Chloride Method

The following diagram outlines the robust, two-step procedure for synthesizing this compound.

Caption: Workflow for the synthesis via the acid chloride intermediate.

Mechanism: Direct Amide Coupling with EDC/HOBt

Understanding the mechanism of coupling agents is key to troubleshooting. HOBt is crucial as it intercepts the highly reactive O-acylisourea intermediate to form a more stable active ester, preventing side reactions like N-acylurea formation.[3]

Caption: Role of HOBt in preventing side reactions during EDC coupling.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Degraded Coupling Reagents: EDC and HOBt are moisture-sensitive and can degrade upon improper storage.[3] 2. Impure Starting Materials: 2-iodobenzoic acid or 4-iodoaniline may contain impurities that inhibit the reaction.[3] 3. Incomplete Acid Chloride Formation: Insufficient reflux time or degraded thionyl chloride can lead to unreacted carboxylic acid. 4. Incorrect Stoichiometry: Inaccurate measurement of reagents, especially the limiting reagent. | 1. Use fresh, high-quality EDC/HOBt and store them in a desiccator.[3] 2. Verify the purity of starting materials via NMR or melting point analysis. Recrystallize if necessary. 3. Ensure the mixture is refluxed for at least 2-4 hours and use fresh thionyl chloride.[1] 4. Carefully measure all reagents. A slight excess (1.1-1.2 eq) of the amine and coupling agents relative to the carboxylic acid is often beneficial.[3] |

| Multiple Spots on TLC | 1. Unreacted Starting Material: The reaction has not gone to completion. 2. N-Acylurea Byproduct: A common side reaction when using EDC without an additive like HOBt.[3] 3. Hydrolysis of Acid Chloride: If using the acid chloride route, exposure to moisture will revert the acid chloride back to the starting carboxylic acid. | 1. Monitor the reaction by TLC until the limiting starting material is consumed. If stalled, consider gentle heating or extending the reaction time (12-24 hours).[3][8] 2. The addition of HOBt is critical to minimize this byproduct.[3] Purification by column chromatography is required to remove it. 3. Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. |

| Difficulty in Purification | 1. Byproduct Removal: Dicyclohexylurea (DCU) from DCC is notoriously difficult to remove. Salts from the workup may also persist. 2. Product is an Oil, Not a Solid: Residual solvent or impurities can lower the product's melting point.[3] | 1. If using DCC, filter the reaction mixture while cold to remove most of the precipitated DCU. For salt removal, perform sequential aqueous washes (e.g., 1M HCl, sat. NaHCO₃, brine).[2][3] 2. Dry the crude product thoroughly under a high vacuum. If it remains an oil, re-purify by column chromatography. Induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[3] |

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Experimental Protocols

Protocol 1: Acid Chloride Method (Recommended)

This protocol is adapted from standard procedures for the synthesis of benzamides from acid chlorides.[1][2]

Step 1: Synthesis of 2-Iodobenzoyl Chloride

-

Materials:

-

2-Iodobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (5.0 - 10.0 eq)

-

Anhydrous Toluene or no solvent

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 2-iodobenzoic acid.

-

Add an excess of thionyl chloride.

-

Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (vacuum distillation). The resulting crude 2-iodobenzoyl chloride can be used directly in the next step.

-

Step 2: Synthesis of this compound

-

Materials:

-

Crude 2-Iodobenzoyl chloride (1.0 eq)

-

4-Iodoaniline (1.0 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 4-iodoaniline and pyridine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 2-iodobenzoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for an additional 2-4 hours, monitoring progress by TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel.

-

Protocol 2: Direct Coupling Method (EDC/HOBt)

This protocol is based on a general method for amide bond formation using carbodiimide coupling agents.[3]

-

Materials:

-

2-Iodobenzoic acid (1.0 eq)

-

4-Iodoaniline (1.1 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

Anhydrous DMF or DCM

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-iodobenzoic acid, 4-iodoaniline, and HOBt in anhydrous DMF or DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add EDC portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 12-18 hours, monitoring its progress by TLC.

-

Once complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

References

-

Ummey Salma. (2022). Synthesis and evaluation of novel iodinated phenyl benzamides. BUET. [Link]

-

Manjunatha, K., Suchetan, P. A., & Kantaraju, S. (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1130–1133. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Eureka | Patsnap. (2020). Preparation method of N-iodobenzene-N-phenyl amide compound. [Link]

-

Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Beilstein Journals. (n.d.). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. [Link]

-

Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1008–1014. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

Catalysis Science & Technology (RSC Publishing). (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. [Link]

-

Wikipedia. (n.d.). 2-Iodobenzoic acid. [Link]

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

-

Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega, 7(27), 23511–23522. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]

Common side reactions in the synthesis of 2-iodo-N-(4-iodophenyl)benzamide.

The following technical guide is structured to function as a specialized support center resource. It prioritizes the "why" behind the chemistry, offering actionable solutions for researchers synthesizing 2-iodo-N-(4-iodophenyl)benzamide .

Executive Summary & Core Challenge

The synthesis of This compound presents a classic "mismatched" coupling scenario. You are attempting to react a sterically hindered electrophile (2-iodobenzoyl chloride/activated ester) with an electron-deficient nucleophile (4-iodoaniline).

-

The Steric Issue: The iodine atom at the ortho position of the benzoyl group creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack.

-

The Electronic Issue: The iodine atom on the aniline ring withdraws electron density (via induction), rendering the amine less nucleophilic than unsubstituted aniline.

Impact: These factors combine to significantly reduce reaction kinetics, making the system highly susceptible to competitive side reactions—primarily hydrolysis and photolytic degradation.

The Standard Protocol (The "Golden Path")

Use this validated protocol as your baseline. Deviations often lead to the side reactions described in Section 3.

Methodology: Acid Chloride Activation (Recommended over carbodiimides due to the poor nucleophilicity of 4-iodoaniline).

| Parameter | Specification | Rationale |

| Reagents | 2-iodobenzoyl chloride (1.1 eq), 4-iodoaniline (1.0 eq) | Slight excess of electrophile drives the slow amine to completion. |

| Base | Pyridine (2.0 eq) or TEA (2.5 eq) | Pyridine acts as both base and nucleophilic catalyst (forming the reactive N-acylpyridinium intermediate). |

| Solvent | Anhydrous DCM or THF | Non-nucleophilic; DCM allows easy aqueous workup. |

| Temperature | 0 °C | Start cold to control exotherm, warm to RT to overcome steric barrier. |

| Atmosphere | Nitrogen/Argon | Critical: Prevents hydrolysis of the acid chloride. |

| Light | Amber Glass / Foil Wrap | Critical: Prevents photolytic deiodination (purple discoloration). |

Validated Workflow Diagram

Figure 1: Standard synthetic pathway emphasizing the critical moisture-sensitive intermediate.

Common Side Reactions & Troubleshooting

Side Reaction A: Hydrolysis of the Activated Species

Symptom: Low yield; isolation of starting material (2-iodobenzoic acid) during workup. Mechanism: The reaction of 4-iodoaniline is slow due to its low nucleophilicity. If the system is not strictly anhydrous, trace water competes effectively for the acid chloride, reverting it to the carboxylic acid. Diagnostic: TLC shows a streak or spot corresponding to 2-iodobenzoic acid (usually lower R_f than the ester/amide).

Side Reaction B: Photolytic Deiodination

Symptom: Reaction mixture or product turns pink, purple, or brown.

Mechanism: The C-I bond is relatively weak (

Side Reaction C: N-Acylurea Formation (If using DCC/EDC)

Symptom: Complex mixture; byproduct difficult to separate. Mechanism: When using carbodiimides (DCC/EDC), the initial O-acylisourea intermediate can rearrange to an unreactive N-acylurea if the amine attack is too slow. Since 4-iodoaniline is a poor nucleophile, this rearrangement becomes a major competitive pathway. Prevention: Avoid DCC/EDC. Use the Acid Chloride method or HATU/HOAt (if acid chloride is not viable).

Side Reaction D: Guanidinylation (If using HATU)

Symptom: Mass spec shows [M+99] peak (guanidinium adduct). Mechanism: With slow-reacting anilines, the amine may react with the uronium moiety of HATU rather than the activated ester.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Reaction Stalled (<50% Conv.) | Steric/Electronic Mismatch. The 2-iodo group blocks attack; 4-iodoaniline is too weak. | 1. Heat: Reflux in DCE or Toluene (80°C). 2. Catalyst: Add DMAP (0.1 eq) to catalyze the acyl transfer. |

| Product is Purple/Pink | Iodine Release. Photolysis of the C-I bond. | 1. Wash: Wash organic layer with 10% |

| Precipitate in Reaction | Pyridinium Salts. (Normal) OR Polymerization. | Check Solubility: If the solid dissolves in water, it is likely the Pyridine-HCl salt (Good). If insoluble in water/organics, it may be oligomers (Bad). |

| Low Yield with EDC/DCC | N-Acylurea Rearrangement. The amine is too slow for carbodiimides. | Switch Protocol: Move to the Acid Chloride method (Section 2) or use a mixed anhydride (Isobutyl chloroformate). |

Decision Tree: Troubleshooting Low Yields

Figure 2: Diagnostic flow for resolving yield issues.

Frequently Asked Questions (FAQs)

Q: Can I use HATU or HBTU for this coupling? A: Yes, but proceed with caution. Because 4-iodoaniline is a poor nucleophile, the reaction can be slow. Extended reaction times with HATU can lead to guanidinylation (where the amine reacts with the coupling reagent itself).

-

Recommendation: If using HATU, use HOAt as an additive to accelerate the active ester formation and reaction.

Q: How do I purify the final product? A: The product is likely a high-melting solid.

-

Acid Wash: Wash the organic layer with 1M HCl to remove unreacted pyridine and 4-iodoaniline (protonates the amine).

-

Recrystallization: Common solvents for iodobenzamides include Ethanol/Water , Acetonitrile , or Dichloromethane/Hexane mixtures [1].

Q: Why is my acid chloride green/yellow?

A: Pure 2-iodobenzoyl chloride should be off-white or pale yellow. A green or dark color usually indicates decomposition or the presence of iodine (

References

-

Crystal Structure & Synthesis: Nayak, S. K., et al. "Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide."[1] Acta Crystallographica Section E: Crystallographic Communications, 2018, 74(8), 1130–1133.[2][3]

-

Coupling Electron-Deficient Amines: Due-Hansen, M. E., et al.[4] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[4][5] Organic & Biomolecular Chemistry, 2016, 14, 430-433.[4]

-

General Amide Coupling Troubleshooting: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

Sources

- 1. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural analysis of 2-iodo-benzamide and 2-iodo- N-phenyl-benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Optimizing Ullmann coupling conditions for aryl iodides.

Technical Support Center: Optimizing Ullmann Coupling for Aryl Iodides

Ticket ID: ULL-OPT-2025 Subject: Advanced Troubleshooting & Protocol Optimization for Cu-Catalyzed C-N/C-O Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Hidden" Complexity of Aryl Iodides

While aryl iodides are often cited as the most reactive electrophiles in Ullmann-type couplings due to the weak C-I bond (approx. 65 kcal/mol), this reactivity is a double-edged sword. Their propensity for oxidative addition can lead to rapid catalyst poisoning or homocoupling if the catalytic cycle isn't perfectly balanced.

This guide moves beyond basic textbook procedures. It is designed to help you diagnose why a reaction failed and how to engineer a robust system for your specific substrate.

Part 1: The Engine (Catalyst & Ligand Selection)

Q1: I am using CuI, but my yields are inconsistent. Should I switch to Cu(0) or Cu(II)? A: Stick with CuI or CuBr , but the issue is likely purity , not oxidation state.

-

The Science: The active species is Cu(I).[1][2][3][4][5][6][7][8] While Cu(0) (powder/bronze) and Cu(II) (salts) can work, they require in situ disproportionation or reduction to enter the catalytic cycle. This adds an initiation period and variability.

-

The Fix: Use 99.999% CuI . If your CuI is off-white or gray, wash it with THF or recrystallize from saturated KI solution. Impurities (Fe, Ni) in low-grade copper can actually catalyze side reactions like dehalogenation.

Q2: Which ligand class should I prioritize for my aryl iodide? A: Ligand selection is dictated by the nucleophile , not just the iodide. Use this decision matrix:

| Nucleophile Class | Recommended Ligand System | Mechanistic Rationale |

| Primary Amines / Anilines | These ligands form anionic N,O-chelates that stabilize the Cu(I) intermediate and lower the barrier for transmetallation. | |

| Amides / Carbamates | Diamines (e.g., DMEDA, trans-1,2-cyclohexanediamine) | Tighter binding is required to prevent amidate bridging, which can form unreactive Cu-dimers. |

| Phenols / Alcohols | 1,10-Phenanthroline or Tetramethyl-1,10-phenanthroline | Phenanthrolines prevent the formation of insoluble copper-phenoxide aggregates that stall the cycle. |

| Sterically Hindered Iodides | Oxalic Diamides (e.g., BTMPO) | These highly modular ligands create a spacious yet electron-rich environment around the Cu center. |

Q3: My reaction turns green/blue immediately. Is this a problem? A: Yes. Stop the reaction.

-

Diagnosis: Blue/Green indicates oxidation to Cu(II) (likely solvated Cu

species). The active Ullmann catalyst is a colorless or pale yellow Cu(I) species. -

The Fix: You have an oxygen leak.

-

Degas solvents using the "freeze-pump-thaw" method (3 cycles), not just sparging.

-

Check your inert gas lines for moisture.

-

Add a mild reducing agent like sodium ascorbate (5-10 mol%) to scavenge in situ oxidants if strict exclusion is impossible.

-

Part 2: The Environment (Base & Solvent)[1][3]

Q4: I see full consumption of starting material but low product yield. Where did it go? A: You are likely seeing Hydrodehalogenation (reduction of Ar-I to Ar-H).

-

The Cause: This competes with the coupling when the nucleophile is sluggish or the solvent acts as a hydrogen atom donor (e.g., DMF/DMSO at high temps).

-

The Fix:

-

Switch Solvent: Move from DMF to Toluene or Dioxane . While less polar, they suppress radical H-abstraction pathways.

-

Lower Temperature: Aryl iodides are reactive; you might not need 110°C. Try 80°C.

-

Change Base: Switch from

to

-

Q5: When should I use inorganic bases vs. organic bases?

A: Almost always use Inorganic Bases (

-

Reasoning: Organic bases (TEA, DIPEA) can coordinate to the copper center, competing with the ligand and shutting down the cycle. Inorganic bases remain heterogeneous (mostly) and act purely as proton scavengers.

-

Pro-Tip: If using a heterogeneous base, particle size matters . Grind your

into a fine powder and dry it under vacuum at 120°C overnight before use.

Part 3: Visualization of Mechanisms & Workflows

Figure 1: The Copper Catalytic Cycle (Simplified)

Understanding the stalling points.

Caption: The catalytic cycle showing critical failure points: Oxidation of the catalyst (O2 leak) and Hydrodehalogenation (Solvent interference).

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step diagnostic flow for identifying the root cause of Ullmann coupling failures.

Part 4: Standardized Optimization Protocol

Objective: To couple a generic Aryl Iodide (1.0 equiv) with a primary amine (1.2 equiv).

Reagents:

-

CuI (99.999%): 5 mol%

-

Ligand (e.g., 2-isobutyrylcyclohexanone for amines): 10 mol%

-

Base (

): 2.0 equiv -

Solvent (DMF or DMSO): 0.5 - 1.0 M concentration

Procedure:

-

Pre-complexation (Critical Step): In a separate vial, mix CuI and the Ligand in a small amount of solvent. Stir for 10 mins until a clear, homogeneous solution forms. Why? This ensures the active catalyst is formed before it encounters the aryl iodide, preventing immediate precipitation of CuI.

-

Loading: Add the Aryl Iodide, Amine, and Base to the reaction vessel.

-

Catalyst Addition: Add the pre-formed catalyst solution to the vessel.

-

Degassing: Seal the vessel. Pierce septum with a needle connected to a vacuum/nitrogen manifold. Freeze (LN2), Pump (5 mins), Thaw (warm water). Repeat 3 times. Backfill with Nitrogen.[1]

-

Heating: Heat to 90°C (start lower for iodides). Stir vigorously (1000 rpm).

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/DMSO. If the aqueous layer is blue, your catalyst oxidized during workup (normal).

References

-

Buchwald, S. L., et al. "Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere."[6][8][9][10] Organic Letters, vol. 4, no.[6][9][10][11] 4, 2002, pp. 581–584.[6][9] Link

-

Ma, D., et al. "Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides."[9] Organic Letters, vol. 5, no.[9][11][12] 14, 2003, pp. 2453–2455. Link

-

Taillefer, M., et al. "Mild Conditions for Copper-Catalyzed Coupling Reaction of Phenols and Aryl Iodides and Bromides."[7] Chemistry – A European Journal, vol. 12, no. 20, 2006, pp. 5350–5356. Link

-

Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews, vol. 108, no. 8, 2008, pp. 3054–3131. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Copper-Catalyzed Coupling of Iodides with Aliphatic Alcohols [organic-chemistry.org]

- 11. Copper-catalyzed coupling of aryl iodides with aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols [organic-chemistry.org]

Technical Support Center: Troubleshooting Low Solubility of 2-iodo-N-(4-iodophenyl)benzamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-iodo-N-(4-iodophenyl)benzamide and related poorly soluble benzamide derivatives. The following question-and-answer format addresses common issues, explains the underlying chemical principles, and offers validated protocols to overcome these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit such poor aqueous solubility?

A1: The low water solubility of this compound is a direct consequence of its molecular structure. Several key features contribute to its hydrophobicity:

-

Aromaticity and Size: The molecule is built upon a rigid scaffold of two phenyl rings, which are inherently nonpolar and favor interactions with other nonpolar molecules over water.

-

Halogenation: The presence of two large, nonpolar iodine atoms significantly increases the molecule's lipophilicity (fat-loving nature). This is reflected in a high predicted LogP value, a measure of a compound's partitioning between octanol and water.[1]

-

Crystal Lattice Energy: Benzamide derivatives often form highly stable, crystalline solids.[2] A significant amount of energy is required to break apart this stable crystal lattice before the individual molecules can be solvated by water, a process that is energetically unfavorable for this molecule.[3]

-

Lack of Ionizable Groups: The molecule lacks strongly acidic or basic functional groups that can be easily protonated or deprotonated within a typical physiological pH range (1-7.5).[4] This prevents the formation of more soluble salt forms, a common strategy to improve the solubility of acidic and basic drugs.[3][5]

Q2: My compound dissolves perfectly in DMSO, but immediately precipitates when I add it to my aqueous buffer. What is happening?

A2: This common phenomenon illustrates the critical difference between kinetic and thermodynamic solubility.

-

In your DMSO stock, you have a thermodynamically stable, true solution.

-

When you dilute this into an aqueous buffer, you create a supersaturated solution . The compound is temporarily dissolved at a concentration higher than its true thermodynamic solubility limit in the final aqueous environment.

-

This supersaturated state is kinetically trapped but thermodynamically unstable . Over time, from milliseconds to hours, the molecules will self-associate and precipitate out of solution to reach their most stable, low-solubility state.[6]

The goal of the following troubleshooting steps is to increase the thermodynamic solubility of the compound in your final aqueous system, preventing this precipitation.

Troubleshooting Guide: From Stock to Experiment

Q3: How should I prepare my initial stock solution of this compound?

A3: Preparing a stable, high-concentration stock solution in an appropriate organic solvent is the first critical step.

-

Recommended Solvents: For initial attempts, Dimethyl Sulfoxide (DMSO) is highly recommended due to its strong solubilizing power for a wide range of compounds and its miscibility with water.[7] Other potential solvents include N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA).

-

Avoid Volatile Solvents: Avoid using highly volatile solvents like acetone or dichloromethane for stock solutions, as solvent evaporation can lead to inaccurate concentration calculations over time.

Experimental Protocol 1: Preparation of a 10 mM DMSO Stock Solution

-

Weigh Compound: Accurately weigh out a precise amount of this compound (Molecular Weight: 445.08 g/mol ) using a calibrated analytical balance.

-

Calculate Solvent Volume: Determine the required volume of DMSO to achieve a 10 mM concentration. For example, for 4.45 mg of the compound, you would add 1.0 mL of DMSO.

-

Dissolution: Add the DMSO to the vial containing the compound.

-

Facilitate Solubilization: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a water bath (37°C) or brief sonication can be employed. Ensure the solution is completely clear with no visible particulates.

-

Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent water absorption and degradation.

| Solvent | Polarity | Key Considerations |

| DMSO | High | Excellent solubilizing power; can be cytotoxic at >0.5% v/v in some cell assays.[7] |

| DMF | High | Good solubilizing power; higher toxicity profile than DMSO. |

| Ethanol | Medium | Can be used as a co-solvent but may have lower solubilizing power for this compound. |

| PEG 400 | Medium | A viscous, non-toxic co-solvent useful for in vivo formulations.[8] |

Q4: My compound is precipitating upon dilution into an aqueous buffer. How can I prevent this?

A4: This is the most frequent challenge. The key is to modify the final aqueous solution to make it more hospitable to the compound. Below is a decision-making workflow and detailed strategies.

Caption: Troubleshooting workflow for compound precipitation.

Strategy 1: Use of Co-solvents A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solution.[8][9] This makes the solvent environment more favorable for lipophilic compounds.

-

Mechanism: By disrupting water's hydrogen bond network, co-solvents lower the dielectric constant and reduce the energetic penalty of solvating a nonpolar molecule.[9]

-

Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol are frequently used.[10]

Experimental Protocol 2: Small-Scale Co-solvent Screening

-

Prepare Co-solvent Stocks: Prepare 10% v/v solutions of your chosen co-solvents (e.g., PEG 400, ethanol) in your primary aqueous buffer (e.g., PBS, pH 7.4).

-

Set Up Test Matrix: In microcentrifuge tubes, create a dilution series to test final co-solvent concentrations. For example, prepare your buffer with final concentrations of 1%, 2%, 5%, and 10% of each co-solvent.

-

Add Compound: Spike each tube with your DMSO stock solution to the desired final concentration (ensure the final DMSO concentration remains constant, e.g., at 0.5%).

-

Observe: Vortex each tube and visually inspect for precipitation immediately and after 1-2 hours at room temperature. Use a nephelometer or UV-Vis spectrophotometer to quantify turbidity for more sensitive measurements.

-

Select Optimal Condition: Choose the lowest concentration of the co-solvent that maintains the compound's solubility.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Aqueous Buffer | PBS, pH 7.4 | PBS, pH 7.4 | PBS, pH 7.4 | PBS, pH 7.4 |

| Co-solvent | None | 5% v/v Ethanol | 5% v/v PEG 400 | 2% v/v Tween® 80 |

| Final DMSO Conc. | 0.5% | 0.5% | 0.5% | 0.5% |

| Visual Observation | Heavy Precipitate | Mild Precipitate | Clear Solution | Clear Solution |

| Result | FAIL | FAIL | PASS | PASS |

| Caption: Example data from a co-solvent/excipient screening experiment. |

Strategy 2: Use of Solubilizing Excipients If co-solvents are insufficient or undesirable (e.g., in cell-based assays), specialized solubilizing agents can be used.

-

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, forming a water-soluble "inclusion complex".[11][12]

-

Surfactants: Surfactants like Tween® 80 or Solutol® HS-15 form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can sequester the drug, increasing its apparent solubility.[12][13]

Caption: Mechanism of cyclodextrin solubilization.

Application-Specific Troubleshooting

Q5: I'm seeing delayed precipitation in my cell culture assay (24-48h). What's the cause?

A5: Delayed precipitation is common in multi-day assays and can be caused by several factors:

-

pH Shifts in Media: Cellular metabolism often leads to a gradual decrease in the pH of the culture medium. For some compounds, even a small pH shift can significantly decrease solubility.[14] Ensure your medium is adequately buffered.

-

Interaction with Serum Proteins: The compound may bind to proteins in fetal bovine serum (FBS), which can sometimes lead to the formation of less soluble complexes over time.[14]

-

Thermodynamic Instability: As discussed in Q2, your initial solution may be supersaturated. The presence of cells, plates, and proteins can act as nucleation sites, accelerating the precipitation process over the incubation period.[6]

Solutions:

-

Re-evaluate Solubility: Use the co-solvent or excipient screening protocol (Protocol 2) with your complete cell culture medium (including serum) to find a robustly solubilizing condition.

-

Incorporate Solubilizing Agents: The use of cyclodextrins is a well-established method to maintain solubility over longer incubation periods in biological systems.[14]

Q6: My compound precipitates during my reverse-phase HPLC run, causing pressure spikes. Why?

A6: This is almost always due to the precipitation of buffer salts in a high concentration of organic solvent.[15][16]

-

The Problem: Aqueous buffers (e.g., phosphate, acetate) are highly soluble in water but poorly soluble in organic solvents like acetonitrile (ACN) or methanol (MeOH). When your gradient method reaches a high percentage of organic solvent, the buffer salts can crash out of the mobile phase, blocking tubing, frits, and the column itself.[17]

-

The Solution:

-

Lower Buffer Concentration: Use the lowest buffer concentration that still provides adequate buffering capacity (e.g., 10-20 mM).[17]

-

Choose a More Soluble Buffer: Ammonium salts (e.g., ammonium formate, ammonium acetate) are generally more soluble in organic solvents than potassium or sodium phosphate buffers.[15]

-

Modify Your Gradient: Ensure your gradient does not exceed the solubility limit of your buffer. For example, phosphate buffers can start to precipitate above 70-80% acetonitrile.[15]

-

Proper Channel Mixing: If using a quaternary pump, ensure your aqueous buffer (Channel A) is never mixed directly with 100% pure organic solvent (Channel B). It is better to have Channel B be a mixture of organic solvent and water (e.g., 90:10 ACN:H₂O) to maintain buffer solubility throughout the gradient.[17]

-

References

-

Wikipedia. (n.d.). Cosolvent. Retrieved from Google Search.[8]

-

Al-kassas, R., & B.S., G. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.[3]

-

Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from Google Search.[18]

-

Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.[11]

-

Borgaonkar, V. B., et al. (2024). Formulationdriven strategies for overcoming solubility barriers in drug development a review. GSC Biological and Pharmaceutical Sciences, 26(2), 239–253.[19]

-

Williams, H. D., et al. (2013, January 15). Strategies to address low drug solubility in discovery and development. PubMed.[5]

-

WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from Google Search.[13]

-

Ahmad, J., et al. (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Future Journal of Pharmaceutical Sciences, 5(1).[12]

-

ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from Google Search.[10]

-

Guidechem. (n.d.). Benzamide, 2-iodo-N-(4-methoxyphenyl)- 36684-49-8. Retrieved from Google Search.[1]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from Google Search.[9]

-

BenchChem. (n.d.). Overcoming poor aqueous solubility of 4-amino-N-(2-chlorophenyl)benzamide in biological assays. Retrieved from Google Search.[14]

-

AnalyteGuru Staff. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Thermo Fisher Scientific.[15]

-

Schellinger, A. P., & Carr, P. W. (2014, August 22). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America.[17]

-

Besavoju, S., et al. (2011). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. CORA.[2]

-

Obrnuta faza. (n.d.). HPLC Troubleshooting. Retrieved from Google Search.[16]

-